molecular formula C12H13N3O3S B14009062 6-(Benzyloxy)-2-(methanesulfonyl)pyrimidin-4-amine CAS No. 60722-77-2

6-(Benzyloxy)-2-(methanesulfonyl)pyrimidin-4-amine

Cat. No.: B14009062
CAS No.: 60722-77-2
M. Wt: 279.32 g/mol
InChI Key: ZNXLCJLFAOBGLN-UHFFFAOYSA-N
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Description

2-Methylsulfonyl-6-phenylmethoxy-pyrimidin-4-amine is a pyrimidine derivative known for its diverse applications in scientific research. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of particular interest due to its potential pharmacological effects, including anti-inflammatory and antimicrobial activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylsulfonyl-6-phenylmethoxy-pyrimidin-4-amine typically involves multiple steps. One common method includes the nucleophilic aromatic substitution of 4,6-dichloro-2-(methylsulfonyl)pyrimidine with phenol derivatives under basic conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process may involve crystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Methylsulfonyl-6-phenylmethoxy-pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group yields sulfone derivatives, while nucleophilic substitution can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

2-Methylsulfonyl-6-phenylmethoxy-pyrimidin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Methylsulfonyl-6-phenylmethoxy-pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylsulfonyl-6-phenylmethoxy-pyrimidin-4-amine is unique due to its specific structural features, such as the presence of both methylsulfonyl and phenylmethoxy groups, which contribute to its distinct pharmacological profile. Its ability to undergo various chemical reactions and its wide range of applications in different fields further highlight its uniqueness .

Properties

CAS No.

60722-77-2

Molecular Formula

C12H13N3O3S

Molecular Weight

279.32 g/mol

IUPAC Name

2-methylsulfonyl-6-phenylmethoxypyrimidin-4-amine

InChI

InChI=1S/C12H13N3O3S/c1-19(16,17)12-14-10(13)7-11(15-12)18-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H2,13,14,15)

InChI Key

ZNXLCJLFAOBGLN-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC(=CC(=N1)OCC2=CC=CC=C2)N

Origin of Product

United States

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